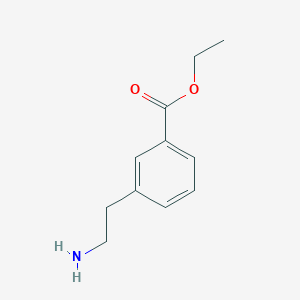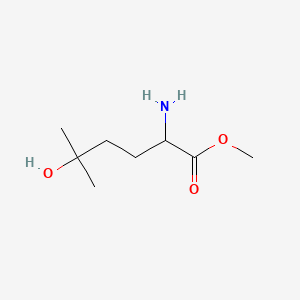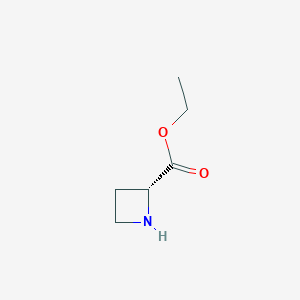
Ethyl (2r)-azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2r)-azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2r)-azetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For example, the reaction of ethyl 2-bromoacetate with an appropriate amine under basic conditions can lead to the formation of the azetidine ring. Another method involves the reduction of azetidinones, which are four-membered lactams, using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2r)-azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while reduction can produce various azetidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2r)-azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the biological activity of azetidine derivatives.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (2r)-azetidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparación Con Compuestos Similares
Ethyl (2r)-azetidine-2-carboxylate can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidinones: These are four-membered lactams that can be converted to azetidines through reduction.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Beta-lactams: These are four-membered lactams that are widely used in antibiotics such as penicillins and cephalosporins.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
162698-37-5 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
ethyl (2R)-azetidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
WBAZVXJXZJXWOR-RXMQYKEDSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCN1 |
SMILES canónico |
CCOC(=O)C1CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


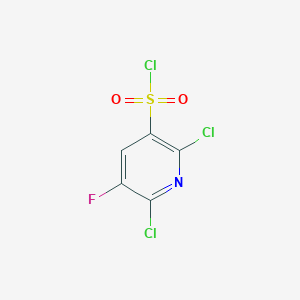
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)


![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)

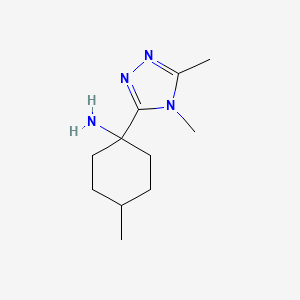
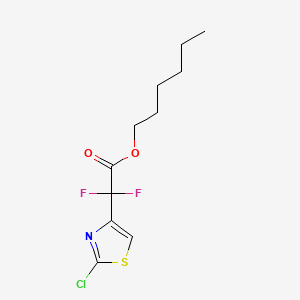
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)

